molecular formula C11H12O3 B8346696 3-(2-Hydroxyethyl)-7-methoxybenzofuran

3-(2-Hydroxyethyl)-7-methoxybenzofuran

Cat. No. B8346696
M. Wt: 192.21 g/mol
InChI Key: SXRKUSJWQIUZKN-UHFFFAOYSA-N
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Patent
US06800637B2

Procedure details

This compound was prepared by the same method as for intermediate 25, using 4.15 g (21.6 mmol) of 2-(7-methoxybenzofuran-3-yl)-ethanol, 6.8 g (25.9 mmol) of triphenylphosphine, 1.34 mL (25.9 mmol) of bromine, and 3.5 mL (43.2 mmol) of pyridine in 70 mL of CH2Cl2, to afford 2.87 g (52%) of the title compound after flash chromatography on SiO2 (25% CH2Cl2/hexanes to 100% CH2Cl2 gradient): MS (ESI) m/z 254 [M]+.
[Compound]
Name
intermediate 25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Three
Quantity
1.34 mL
Type
reactant
Reaction Step Four
Quantity
3.5 mL
Type
reactant
Reaction Step Five
Quantity
70 mL
Type
solvent
Reaction Step Six
Yield
52%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]2[O:10][CH:9]=[C:8]([CH2:12][CH2:13]O)[C:7]=2[CH:6]=[CH:5][CH:4]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:34]Br.N1C=CC=CC=1>C(Cl)Cl>[Br:34][CH2:13][CH2:12][C:8]1[C:7]2[CH:6]=[CH:5][CH:4]=[C:3]([O:2][CH3:1])[C:11]=2[O:10][CH:9]=1

Inputs

Step One
Name
intermediate 25
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
4.15 g
Type
reactant
Smiles
COC1=CC=CC=2C(=COC21)CCO
Step Three
Name
Quantity
6.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
1.34 mL
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
3.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Six
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCC1=COC2=C1C=CC=C2OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.87 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.